2-Naphthalenboronsäure

Übersicht

Beschreibung

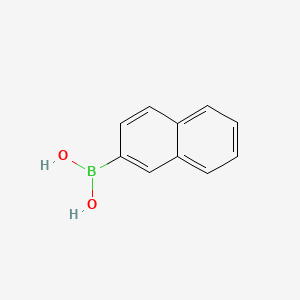

Beta-naphthylboronic acid, also known as 2-naphthylboronic acid, is an organic compound containing a boronic acid functional group attached to a naphthalene ring. It is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and methanol. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Wissenschaftliche Forschungsanwendungen

Beta-Naphthylboronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Beta-Naphthylboronsäure beruht auf seiner Fähigkeit, reversible kovalente Bindungen mit Diolen und anderen Nukleophilen einzugehen. Diese Eigenschaft wird bei der Konstruktion von Sensoren und Enzyminhibitoren genutzt. Die Boronsäuregruppe interagiert mit den Hydroxylgruppen von Diolen und bildet einen cyclischen Boronsäureester, der ein entscheidender Schritt für seine Sensor- und Inhibitorfunktionen ist .

Ähnliche Verbindungen:

1-Naphthylboronsäure: Ähnlich in der Struktur, aber mit der Boronsäuregruppe, die an der 1-Position des Naphthalinrings gebunden ist.

Phenylboronsäure: Enthält eine Phenylgruppe anstelle eines Naphthalinrings.

2-Thienylboronsäure: Enthält einen Thiophenring anstelle eines Naphthalinrings.

Einzigartigkeit: Beta-Naphthylboronsäure ist einzigartig aufgrund ihrer spezifischen strukturellen Anordnung, die eine einzigartige Reaktivität und Selektivität in chemischen Reaktionen bietet. Ihre Fähigkeit, stabile Boronsäureester mit Diolen zu bilden, macht sie besonders nützlich für Sensoranwendungen und als synthetisches Zwischenprodukt in der organischen Chemie .

Wirkmechanismus

Target of Action

2-Naphthaleneboronic acid is an organometallic compound that primarily targets the process of catalysis and pharmaceutical manufacturing . It is used in the study of enantioselective rhodium-catalyzed addition of aryl boronic acids to 2,2,2-trifluoroacetophenones .

Mode of Action

The compound interacts with its targets through a process known as the rhodium-catalyzed addition of aryl boronic acids . This interaction leads to the formation of chiral, tertiary trifluoromethyl alcohols . It is also employed in a study of a palladium-catalyzed addition of aryl boronic acids to nitriles providing aryl ketones .

Biochemical Pathways

The biochemical pathways affected by 2-Naphthaleneboronic acid involve the addition of aryl boronic acids to 2,2,2-trifluoroacetophenones . The downstream effects of this pathway lead to the production of chiral, tertiary trifluoromethyl alcohols .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2-Naphthaleneboronic acid’s action result in the formation of chiral, tertiary trifluoromethyl alcohols . This is achieved through the enantioselective rhodium-catalyzed addition of aryl boronic acids to 2,2,2-trifluoroacetophenones .

Action Environment

The action of 2-Naphthaleneboronic acid can be influenced by environmental factors such as temperature and light. It is recommended to store the compound in a dark place, sealed, and at room temperature . These conditions help maintain the compound’s stability and efficacy.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Beta-Naphthylboronsäure kann durch verschiedene Methoden synthetisiert werden, darunter:

Grignard-Reagenz-Methode: Hierbei wird 2-Bromnaphthalin mit Magnesium in trockenem Ether umgesetzt, um das Grignard-Reagenz zu bilden, das dann mit Trimethylborat behandelt wird, um Beta-Naphthylboronsäure zu erhalten.

Lithium-Halogen-Austauschmethode: Diese Methode beinhaltet die Reaktion von 2-Bromnaphthalin mit n-Butyllithium, gefolgt von der Zugabe von Trimethylborat, um Beta-Naphthylboronsäure zu erzeugen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Beta-Naphthylboronsäure erfolgt in der Regel durch großtechnische Grignard-Reaktionen, da diese eine hohe Ausbeute und Effizienz aufweisen. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Bildung unerwünschter Nebenprodukte zu verhindern .

Arten von Reaktionen:

Oxidation: Beta-Naphthylboronsäure kann Oxidationsreaktionen eingehen, um Naphthochinone zu bilden.

Reduktion: Es kann zu Naphthylalkoholen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden häufig bei Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Naphthochinone.

Reduktion: Naphthylalkohole.

Substitution: Biarylverbindungen.

Vergleich Mit ähnlichen Verbindungen

1-Naphthylboronic Acid: Similar in structure but with the boronic acid group attached to the 1-position of the naphthalene ring.

Phenylboronic Acid: Contains a phenyl group instead of a naphthalene ring.

2-Thienylboronic Acid: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness: Beta-naphthylboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable boronate esters with diols makes it particularly useful in sensing applications and as a synthetic intermediate in organic chemistry .

Eigenschaften

IUPAC Name |

naphthalen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTRDYONBVUWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370265 | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32316-92-0 | |

| Record name | 2-Naphthylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32316-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032316920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (naphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP24ZQS9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Naphthaleneboronic acid in organic synthesis?

A: 2-Naphthaleneboronic acid serves as a crucial building block in organic synthesis, particularly in Suzuki coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals and natural products. For instance, 2-Naphthaleneboronic acid has been employed in synthesizing analogs of the anti-HIV alkaloid michellamine B. []

Q2: Can you describe a cost-effective method for synthesizing 2-Naphthaleneboronic acid?

A: A pilot-scale experiment demonstrated a cost-effective method for synthesizing 2-Naphthaleneboronic acid using a Grignard reagent method. [] This method utilizes the readily available 2-bromonaphthalene as a starting material and avoids the use of expensive butyllithium reagents. By optimizing the reaction conditions, including material ratios and temperatures, a yield of 72.4% was achieved, making this approach economically viable. []

Q3: Does 2-Naphthaleneboronic acid exhibit any biological activity?

A: While not inherently biologically active, 2-Naphthaleneboronic acid plays a crucial role in synthesizing biologically active compounds. For example, two simplified analogs of michellamine B, an anti-HIV alkaloid, were synthesized using 2-Naphthaleneboronic acid as a key building block. [] These analogs demonstrated inhibitory activity against recombinant HIV reverse transcriptase and rat brain protein kinase C. [] This highlights the potential of 2-Naphthaleneboronic acid as a starting material for developing novel therapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.